Mass Spectrometry Differentiation: Uniform +3.02 Da Mass Shift for SIL Internal Standard Application
The incorporation of three carbon-13 atoms uniformly across the serine backbone of 2-N,N-Dibenzyl Serine Benzyl Ester-13C3 results in a nominal mass increase of +3 Da relative to the unlabeled compound (C24H25NO3, MW 375.46). The exact monoisotopic mass shift is +3.02 Da. This predictable and consistent mass shift is fundamental for its use as a Stable Isotope-Labeled (SIL) Internal Standard (IS) in LC-MS/MS workflows. In a typical isotope dilution mass spectrometry (IDMS) experiment, the labeled analog (the target compound) is spiked into a sample at a known concentration. The analyte (e.g., a peptide containing the unlabeled serine) and the internal standard (e.g., the same peptide incorporating the 13C3-labeled serine) co-elute and are ionized identically but are distinguished in the mass spectrometer by their respective m/z values, in this case differing by approximately +3 m/z units for a singly charged ion (). Without this distinct mass shift, the internal standard would be indistinguishable from the endogenous analyte, precluding accurate quantitation ([1]).
| Evidence Dimension | Molecular Weight (Nominal Mass) |
|---|---|
| Target Compound Data | 378.46 g/mol (C21[13C]3H25NO3) |
| Comparator Or Baseline | Unlabeled 2-N,N-Dibenzyl Serine Benzyl Ester: 375.46 g/mol (C24H25NO3) |
| Quantified Difference | +3.00 Da (nominal); +3.02 Da (exact monoisotopic) |
| Conditions | Chemical formula and isotopic composition analysis |
Why This Matters
This specific mass difference enables the compound to function as an ideal SIL internal standard for accurate and precise quantitation of serine-containing peptides in complex biological matrices via LC-MS/MS, a capability the unlabeled analog entirely lacks.
- [1] Info-Pharma. Internal Standard Selection Strategy – The Use and Limitations of Stable Isotope Labeling. 2025. View Source
